molecular formula C6H3Cl2F2N B1398195 3,5-Dichloro-2-(difluoromethyl)pyridine CAS No. 1374659-46-7

3,5-Dichloro-2-(difluoromethyl)pyridine

Cat. No.: B1398195
CAS No.: 1374659-46-7
M. Wt: 197.99 g/mol
InChI Key: MGNVNKJDLXVVQR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl2F2N It is a pyridine derivative characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

3,5-Dichloro-2-(difluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This interaction can disrupt normal cellular processes, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-(difluoromethyl)pyridine is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

3,5-Dichloro-2-(difluoromethyl)pyridine is a heterocyclic compound with significant biological activity. Characterized by the presence of two chlorine atoms at the 3 and 5 positions and a difluoromethyl group at the 2 position, this compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₃Cl₂F₂N
  • Molecular Weight : Approximately 215.99 g/mol

The unique structural features of this compound enhance its reactivity, making it a valuable compound in various chemical syntheses and biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that compounds with similar halogenated structures often demonstrate significant activity against various microbial strains. The presence of difluoromethyl groups can enhance lipophilicity, improving cellular permeability and bioavailability, which is critical for antimicrobial efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The chlorinated and fluorinated groups contribute to its ability to form stable complexes with biological molecules, disrupting normal cellular processes. This disruption can lead to cell death or inhibition of growth in pathogens.

Table 1: Summary of Biological Activities

Activity Findings References
AntimicrobialExhibits significant activity against various bacterial strains; effective in inhibiting growth.
AntifungalDemonstrates antifungal properties; potential application in treating fungal infections.
Interaction with EnzymesModulates enzyme activities; potential therapeutic applications identified.

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against several strains of bacteria and fungi. The results showed that the compound effectively inhibited the growth of Escherichia coli and Candida albicans, highlighting its potential as a broad-spectrum antimicrobial agent. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in microbial metabolism .

Applications in Medicine and Industry

The potential applications of this compound extend beyond antimicrobial use:

  • Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in drug development.
  • Agrochemicals : The compound is also being explored for its efficacy as an agricultural pesticide due to its biological activity against plant pathogens.

Properties

IUPAC Name

3,5-dichloro-2-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVNKJDLXVVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-46-7
Record name 3,5-dichloro-2-(difluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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